Resorcinarene

Supramolecular Catalysis Enzyme Mimicry Host-Guest Chemistry

Secure a defining supramolecular building block for your advanced research. Its rigid, C4v-symmetric bowl-shaped cavity (~1375 ų hexameric capsule) enables selective cation-π and π-π interactions, directly powering catalysis of cationic transition states and high-affinity aqueous binding (up to 10⁶ M⁻¹). This functional specificity—absent in pyrogallolarene or flexible calixarene analogues—makes it essential for pharmaceutical process development, biosensor engineering, and isomer-selective chromatography. Ensure your procurement choice delivers the precise molecular recognition and catalytic performance your applications demand.

Molecular Formula C52H72O12
Molecular Weight 889.1 g/mol
Cat. No. B1253557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResorcinarene
SynonymsRES-Phe
resorcin(4)arene
resorcinarene
Molecular FormulaC52H72O12
Molecular Weight889.1 g/mol
Structural Identifiers
SMILESCCCOCC1=C(C2=CC(=C1O)C(C3=CC(=C(C(=C3O)COCCC)O)C(C4=C(C(=C(C(=C4)C(C5=C(C(=C(C(=C5)C2CC)O)COCCC)O)CC)O)COCCC)O)CC)CC)O
InChIInChI=1S/C52H72O12/c1-9-17-61-25-41-45(53)33-21-34(46(41)54)30(14-6)36-23-38(50(58)43(48(36)56)27-63-19-11-3)32(16-8)40-24-39(51(59)44(52(40)60)28-64-20-12-4)31(15-7)37-22-35(29(33)13-5)47(55)42(49(37)57)26-62-18-10-2/h21-24,29-32,53-60H,9-20,25-28H2,1-8H3
InChIKeyFTAONWMEYWDFTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Resorcinarene for Industrial Procurement: Supramolecular Selector with Documented Differentiation from Calixarenes


Resorcinarene, a macrocyclic host compound formed by the acid-catalyzed condensation of resorcinol with aldehydes, is an essential building block in supramolecular chemistry [1]. Its crown-shaped C4v conformation creates an electron-rich, bowl-shaped cavity of approximately 1375 ų in its hexameric capsule form, enabling selective host-guest complexation through cation–π, C–H⋯π, and π⋯π interactions [2][3]. This structural specificity, combined with its rigid cavity architecture and synthetic accessibility, makes resorcinarene a distinctive platform for advanced molecular recognition, catalysis, and separation technologies.

Why Substituting Resorcinarene with Calixarenes, Cyclodextrins, or Pillararenes Compromises Performance


The macrocyclic host family—including calixarenes, cyclodextrins, cucurbiturils, and pillararenes—exhibits profound differences in cavity shape, electron density, functionalization sites, and self-assembly behavior that preclude simple interchange [1][2]. Unlike the rigid bowl-shaped cavity of resorcinarene, calixarenes present a more flexible cone conformation, cyclodextrins offer a hydrophilic exterior with a hydrophobic interior, and pillararenes possess a symmetric pillar-shaped cavity [2]. These structural variations directly impact guest selectivity, binding affinity, catalytic activity, and chromatographic performance. Notably, the hexameric resorcinarene capsule catalyzes reactions with cationic transition states, whereas its close analog pyrogallolarene hexamer cannot, highlighting that even subtle structural modifications eliminate critical functionality [3]. Procurement decisions based solely on compound class risk performance failures in demanding applications.

Resorcinarene Quantitative Differentiation Evidence: Head-to-Head Performance Data for Informed Procurement


Resorcinarene vs. Pyrogallolarene: Exclusive Catalysis of Cationic Transition State Reactions

A direct comparative study of self-assembled hexameric capsules revealed that the resorcinarene capsule efficiently catalyzes reactions proceeding via cationic transition states, whereas the structurally analogous pyrogallolarene hexamer is completely inactive for such transformations [1]. This functional dichotomy, confirmed by combined experimental and DFT analyses, demonstrates that resorcinarene possesses unique catalytic capability not shared by its closest relative.

Supramolecular Catalysis Enzyme Mimicry Host-Guest Chemistry

Resorcinarene vs. p-Sulfonatocalix[4]arene: Superior Binding Affinity for Dicationic Guests

In head-to-head competitive binding titrations, the amphiphilic calix[4]resorcinarene derivative SR4A5 demonstrated stability constants up to 10⁶ M⁻¹ order of magnitude for dicationic guests in water, representing superior performance compared to reported p-sulfonatocalix[4]arene systems [1]. This enhanced binding affinity is attributed to complementary charge transfer interactions between the electron-rich resorcinarene cavity and electron-deficient aromatic guests.

Molecular Recognition Water-Soluble Hosts Supramolecular Chemistry

Multivalent Resorcinarene Oligomers: 200-Fold Binding Enhancement vs. Monomeric Resorcinarene

A systematic comparison of cyclophane-based resorcinarene oligomers against an untethered reference resorcinarene monomer revealed a dramatic multivalency effect. The resorcinarene dodecamer (12 units) exhibited a histone binding constant of 8.4 × 10⁷ M⁻¹, which is 200-fold larger than the monomeric resorcinarene reference (K ~4.2 × 10⁵ M⁻¹, derived from the reported 200-fold increase) [1]. The tetramer (4 units) showed a 31-fold enhancement (K = 1.3 × 10⁷ M⁻¹).

Multivalent Recognition Protein Binding Surface Plasmon Resonance

Resorcinarene HPLC Stationary Phase: Differentiated Selectivity vs. Calixarene and RP-C18 Phases

In a comprehensive chromatographic comparison, resorcinarene-bonded stationary phases exhibited higher steric selectivity (αster) and higher hydrophobic selectivity (αhyd) values with some test methods compared to three RP-C18 phases and a p-tert-butyl phenyl ether phase [1]. In contrast, calixarene phases demonstrated superior selectivity for gestagenic and androgenic steroid separations, highlighting distinct selectivity profiles. Resorcinarene phases are less hydrophobic overall (lower k'hyd) than conventional C18 phases, making them suitable for different separation challenges.

Chromatography Stationary Phases Steroid Separation

Cavity Depth Engineering: +2.80 Å Increase via Upper-Rim Sulfonation

Structural modification of resorcinarene through substitution of methylenesulfonate groups at the 2-positions of resorcinol units results in an increase of cavity depth by ~2.80 Å and creates a narrower cavity aperture compared to Calkyl-2-H-resorcinarenes [1]. This engineered cavity architecture directly influences guest inclusion selectivity, enabling discrimination among quaternary ammonium cations based on alkyl chain length and orientation.

Host-Guest Chemistry Cavity Engineering Molecular Recognition

Dimeric Capsule Packing Coefficient: 84.2% Cavity Occupancy in 2-Methylresorcinarene

X-ray crystallographic analysis of a 2-methylresorcinarene-based dimeric capsule revealed a fully closed cavity with a volume of 165 ų and an exceptionally high packing coefficient of 84.2% for the encapsulated trans-1,4-diammoniumcyclohexane (TDAC)²⁺ guest [1]. This near-optimal cavity filling demonstrates the remarkable shape complementarity achievable with resorcinarene hosts.

Crystal Engineering Encapsulation Host-Guest Chemistry

Procurement-Driven Application Scenarios for Resorcinarene Based on Verified Differentiation Evidence


Enzyme-Mimetic Catalysis Development: Sesquiterpene Cyclizations and β-Selective Glycosylations

Resorcinarene hexameric capsules are uniquely suited for catalyzing reactions with cationic transition states—a capability absent in pyrogallolarene [1]. Documented applications include the four-step synthesis of the tricyclic sesquiterpene isolongifolene and highly β-selective O-glycosylations enabled by a proton wire mechanism [2]. For synthetic organic chemists and pharmaceutical process developers seeking enzyme-like selectivity under mild conditions, resorcinarene offers a functional catalyst platform not replicated by other macrocycles.

High-Affinity Recognition of Multiply Charged Guests in Aqueous Media

Water-soluble resorcinarene derivatives (e.g., SR4A5) achieve binding constants up to 10⁶ M⁻¹ for dicationic guests, outperforming p-sulfonatocalix[4]arene systems [1]. This makes them the preferred choice for aqueous-phase molecular recognition applications including drug delivery, environmental sensing, and supramolecular biomaterials where high affinity for multiply charged species is required.

Multivalent Protein Surface Recognition for Biosensing and Drug Delivery

Cyclophane-based resorcinarene oligomers demonstrate up to 200-fold binding enhancement to histone proteins relative to monomeric resorcinarene [1]. This multivalency effect is critical for applications targeting protein surfaces, such as biosensor development, targeted drug delivery, and biomolecular assays. Monomeric hosts cannot achieve comparable binding strengths.

Specialty Chromatography: Separation of Geometric Isomers and Steroids

Resorcinarene-bonded HPLC stationary phases provide differentiated steric and hydrophobic selectivity profiles compared to conventional C18 and calixarene phases [1]. These phases are particularly valuable for analytical and preparative separations of geometric isomers (e.g., thioxanthenes) and analytes that interact specifically with the electron-rich resorcinarene cavity. Laboratories seeking alternative selectivity to C18 should consider resorcinarene columns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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